1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene
Description
1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene is a structurally complex compound featuring:
- A 1-acetylbenzene core.
- A thioxomethylamino linker (-NH-CS-) connecting the benzene ring to a 4-(hydroxydiphenylmethyl)piperidyl group. This combination of functional groups distinguishes it from related antihistamines, antifungal agents, and synthetic intermediates. Its thioxomethyl moiety may influence pharmacokinetic properties, such as metabolic stability and receptor binding, compared to oxygenated analogs .
Properties
Molecular Formula |
C27H28N2O2S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H28N2O2S/c1-20(30)21-12-14-25(15-13-21)28-26(32)29-18-16-24(17-19-29)27(31,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,31H,16-19H2,1H3,(H,28,32) |
InChI Key |
RQBZTMAHURRODK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: AHPP can be synthesized through multi-step processes.
Reaction Conditions: Specific reaction conditions and intermediates are detailed in the literature .
Industrial Production: Information on industrial-scale production methods for AHPP is limited, but research laboratories can synthesize it.
Chemical Reactions Analysis
Reactions: AHPP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction. For example
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: AHPP serves as a building block for synthesizing other compounds.
Biology and Medicine: Limited research exists, but its structural features suggest potential biological activity.
Mechanism of Action
- AHPP’s mechanism of action remains unclear due to limited research.
- It likely interacts with biological targets, possibly related to its phenolic and piperazine moieties.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Molecular weight of Terfenadone: 430.76 g/mol (CAS 43076-30-8) .
†Fexofenadine’s molecular weight includes a hydrochloride salt (538.19 g/mol) .
Key Observations :
- Substituent Impact on Melting Points : Linear alkyl chains (e.g., ethyl, n-propyl) in compounds 2r–2u correlate with lower melting points (182–204°C) compared to branched analogs (e.g., iso-propyl: 189°C) .
- Thioxomethyl vs. Carbonyl/Oxygenated Linkers: The thioxomethyl group in the target compound may enhance metabolic stability compared to butanone (2r–2u) or hydroxybutyl (Fexofenadine) moieties, which are prone to oxidation or hydrolysis .
Spectroscopic Data Comparison
Table 2: NMR and IR Signatures
Biological Activity
1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.45 g/mol. The structure features an acetyl group, a thioxomethyl amino group, and a piperidine ring substituted with hydroxydiphenylmethyl.
Antifungal Activity
A study conducted by researchers investigated the antifungal properties of similar compounds, including derivatives of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Using molecular docking studies, the compound exhibited significant binding affinity to fungal targets, suggesting potential as an antifungal agent. The study provided quantitative data on binding energies and interactions with key enzymes involved in fungal metabolism .
Antioxidant Properties
Research has indicated that compounds with similar structures possess antioxidant activity. The presence of hydroxyl groups in the structure is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in biological systems. Experimental assays demonstrated that derivatives exhibited IC50 values indicative of moderate antioxidant capacity .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for fungal survival, disrupting metabolic pathways.
- Free Radical Scavenging : Its structural components allow it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Study 1: Molecular Docking Analysis
A comprehensive study utilized molecular docking techniques to evaluate the interaction of the compound with various biological targets. The results indicated strong binding affinities to fungal enzymes, supporting its potential as an antifungal agent. The docking scores were compared against known antifungal drugs, showing comparable efficacy .
| Compound | Binding Energy (kcal/mol) | Target |
|---|---|---|
| 1-Acetyl-4-{...} | -8.5 | Erg11p |
| Fluconazole | -7.8 | Erg11p |
Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to assess the antioxidant potential of the compound. Results indicated that it could effectively reduce lipid peroxidation in cell membranes, demonstrating its protective effects against oxidative stress.
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| 1-Acetyl-4-{...} | 25 | DPPH Scavenging |
| Ascorbic Acid | 15 | DPPH Scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
